molecular formula C9H18O2S B8339189 Ethyl 2-(isopropylthio)-2-methylpropionate

Ethyl 2-(isopropylthio)-2-methylpropionate

Cat. No. B8339189
M. Wt: 190.31 g/mol
InChI Key: ZVESOFDKBWQQCE-UHFFFAOYSA-N
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Patent
US06359009B1

Procedure details

A mixture of ethyl 2-(isopropylthio)-2-methylpropionate (5.4 g, 30 mmol) and potassium hydroxide (5.0 g, 90 mmol) in ethanol is refluxed for 6 hours, cooled, and concentrated in vacuo to obtain a residue. The residue is diluted with water, washed with ether, acidified with hydrochloric acid, and extracted with ether. The combined organic extracts are washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain a solid. The solid is washed with chloroform and dried under reduced pressure to give the title product as a solid, mp 51.5-52.5° C.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([S:4][C:5]([CH3:12])([CH3:11])[C:6]([O:8]CC)=[O:7])([CH3:3])[CH3:2].[OH-].[K+]>C(O)C.O>[CH:1]([S:4][C:5]([CH3:12])([CH3:11])[C:6]([OH:8])=[O:7])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C)(C)SC(C(=O)OCC)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic extracts are washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a solid
WASH
Type
WASH
Details
The solid is washed with chloroform
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)SC(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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